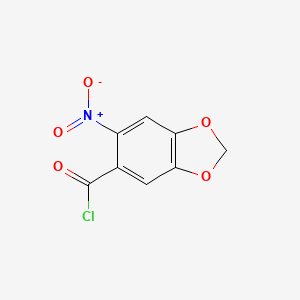

6-Nitro-1,3-benzodioxole-5-carbonyl chloride

Overview

Description

6-Nitro-1,3-benzodioxole-5-carbonyl chloride is an organic compound with the molecular formula C8H4ClNO5 It is a derivative of 1,3-benzodioxole, featuring both a chloro and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride typically involves the nitration of 1,3-benzodioxole followed by chlorination. The nitration process introduces the nitro group at the 6-position, while the chlorination step introduces the chloro group at the 5-position. The reaction conditions often require the use of strong acids and chlorinating agents under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,3-benzodioxole-5-carbonyl chloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloro group under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-1,3-benzodioxole-5-carbonyl chloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-1,3-benzodioxole: Lacks the nitro group, making it less reactive in redox reactions.

6-Nitro-1,3-benzodioxole: Lacks the chloro group, affecting its substitution reactions.

1,3-Benzodioxole: The parent compound without any substituents, serving as a basic framework for various derivatives.

Uniqueness

6-Nitro-1,3-benzodioxole-5-carbonyl chloride is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in research and industry.

Biological Activity

Overview

6-Nitro-1,3-benzodioxole-5-carbonyl chloride (CAS No. 50425-29-1) is a chemical compound that belongs to the class of benzodioxole derivatives. It features both nitro and chloro functional groups, which contribute to its unique reactivity and biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential applications in drug development.

- Molecular Formula : C₈H₄ClNO₅

- Molecular Weight : 219.57 g/mol

- Structural Features : The presence of a nitro group at the 6-position and a chloro group at the 5-position on the benzodioxole ring enhances its electrophilic character, making it suitable for various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering receptor signaling pathways.

Antimicrobial Properties

Research has indicated that benzodioxole derivatives exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific antimicrobial efficacy of this compound remains to be extensively characterized but suggests potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-1,3-benzodioxole | Lacks nitro group | Lower reactivity in redox reactions |

| 6-Nitro-1,3-benzodioxole | Lacks chloro group | Moderate biological activity |

| 1,3-Benzodioxole | Parent compound without substituents | Minimal biological activity |

Case Study 1: Anticancer Efficacy

In a study examining various benzodioxole derivatives for anticancer properties, compounds similar to this compound were shown to significantly reduce tumor growth in murine models. For example, a derivative administered at a dosage of 1.5 mg/kg resulted in complete tumor elimination in several treated mice after two weeks of treatment .

Case Study 2: Antimicrobial Screening

A screening assay conducted on benzodioxole derivatives revealed that certain compounds exhibited notable inhibition against Gram-positive and Gram-negative bacteria. While specific data on this compound is sparse, its structural similarities suggest it could possess comparable antimicrobial properties .

Properties

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGDBZRBILXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574304 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50425-29-1 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.